molecular formula C19H14BrNO2S B11488652 N-(3-bromophenyl)-9H-fluorene-2-sulfonamide

N-(3-bromophenyl)-9H-fluorene-2-sulfonamide

Cat. No.: B11488652
M. Wt: 400.3 g/mol
InChI Key: VEORAEWIJGXRBH-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-9H-fluorene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, and anticancer properties. This compound is characterized by the presence of a bromophenyl group attached to a fluorene sulfonamide structure, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-9H-fluorene-2-sulfonamide typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 3-bromoaniline, undergoes a reaction with a sulfonyl chloride derivative to form the intermediate 3-bromophenyl sulfonamide.

    Coupling with Fluorene: The intermediate is then coupled with fluorene-2-sulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and purification techniques such as column chromatography to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorene moiety, leading to the formation of fluorenone derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Fluorenone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-bromophenyl)-9H-fluorene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its sulfonamide structure.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-9H-fluorene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological processes, leading to the compound’s antibacterial or anticancer effects.

Comparison with Similar Compounds

    3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Shares a similar sulfonamide structure but with a fluorophenyl group instead of a fluorene moiety.

    N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine: Contains a bromophenyl group but is attached to a quinazoline scaffold.

Uniqueness: N-(3-bromophenyl)-9H-fluorene-2-sulfonamide is unique due to the presence of the fluorene moiety, which imparts distinct chemical and physical properties compared to other sulfonamides

Properties

Molecular Formula

C19H14BrNO2S

Molecular Weight

400.3 g/mol

IUPAC Name

N-(3-bromophenyl)-9H-fluorene-2-sulfonamide

InChI

InChI=1S/C19H14BrNO2S/c20-15-5-3-6-16(12-15)21-24(22,23)17-8-9-19-14(11-17)10-13-4-1-2-7-18(13)19/h1-9,11-12,21H,10H2

InChI Key

VEORAEWIJGXRBH-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)S(=O)(=O)NC4=CC(=CC=C4)Br

Origin of Product

United States

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